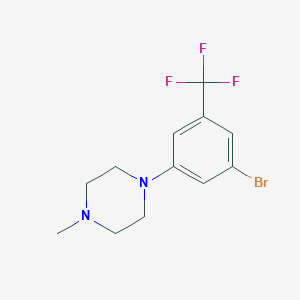
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropiperidine groups
Métodos De Preparación
The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the brominated phenyl ring.
Piperidine Ring Formation: The formation of the piperidine ring with difluorination at the 4,4-positions.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine involves its interaction with molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine include:
3-Bromo-5-(trifluoromethyl)phenol: Shares the bromine and trifluoromethyl groups but lacks the piperidine ring.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Contains a bromine atom and a heterocyclic ring but differs in the overall structure.
The uniqueness of this compound lies in its combination of functional groups and the difluoropiperidine ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF5N/c13-9-5-8(12(16,17)18)6-10(7-9)19-3-1-11(14,15)2-4-19/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFPYXCVDIOCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8156921.png)







![1-[3-Bromo-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8156986.png)


